![molecular formula C12H20N2O5S2 B2921316 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 871480-96-5](/img/structure/B2921316.png)
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, has a molecular formula of C9H14N2O5S2 and an average mass of 294.348 Da . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with methoxy, methylsulfonyl amino, and propan-2-yl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 620.9±65.0 °C at 760 mmHg and a flash point of 329.3±34.3 °C . The compound has 9 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 9 freely rotating bonds . The compound has a polar surface area of 147 Å2 and a molar volume of 267.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
Compounds structurally related to 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their applications in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for the treatment of cancer. Their spectroscopic, photophysical, and photochemical properties suggest potential utility in photodynamic therapy applications due to good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Sulfonamide-focused libraries have been evaluated for antitumor activity using cell-based screens and flow cytometric cell cycle analysis. Compounds including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown potent cell cycle inhibitory properties and have progressed to clinical trials as antimitotic agents disrupting tubulin polymerization. Such compounds belong to a novel class of antiproliferative agents causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).
Alzheimer’s Disease Therapy
New series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and DPPH. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed significant acetylcholinesterase inhibitory activity, suggesting potential as therapeutic agents for Alzheimer’s disease. This highlights the utility of sulfonamide derivatives in the development of new treatments for neurodegenerative diseases (Abbasi et al., 2018).
Crystal Structure Analysis
Studies on arylsulfonamide para-alkoxychalcone hybrids reveal the effect of minor structural modifications, like the inclusion of a methylene group, on the conformation and assembly of these compounds. Such analyses are crucial for understanding the molecular basis of their biological activities and can inform the design of new compounds with enhanced properties (de Castro et al., 2013).
HIF-1 Pathway Inhibition for Cancer Treatment
Research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has revealed their potential as inhibitors of the HIF-1 pathway, a target for cancer therapy. The presence of specific functional groups has been shown to strongly inhibit HIF-1 activated transcription, indicating the significance of these compounds in developing new anti-cancer agents (Mun et al., 2012).
Propiedades
IUPAC Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-9(2)13-21(17,18)10-6-7-12(19-4)11(8-10)14(3)20(5,15)16/h6-9,13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLRJZAYHRDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

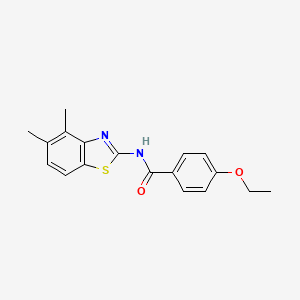
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)
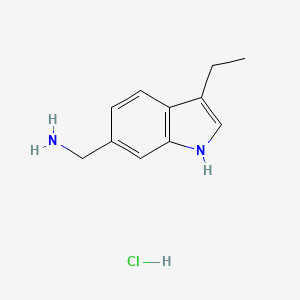
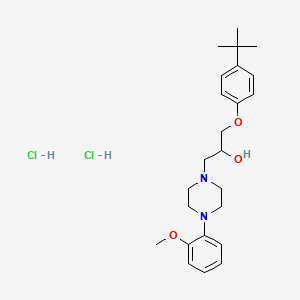
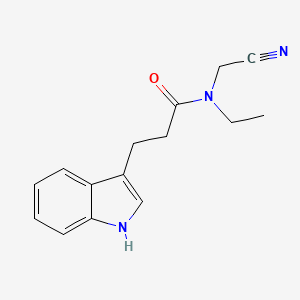
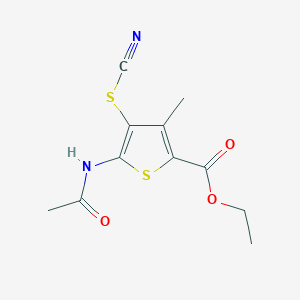
![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)
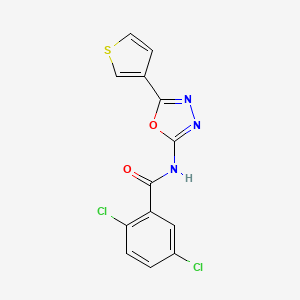
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
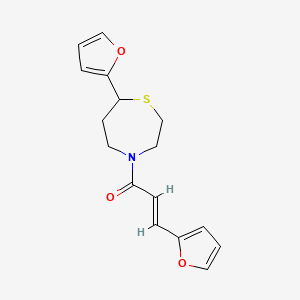
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921252.png)
![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2921254.png)
![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)